4-Chloro-5-methoxy-2-nitrophenol 4-Chloro-5-methoxy-2-nitrophenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17223173
InChI: InChI=1S/C7H6ClNO4/c1-13-7-3-6(10)5(9(11)12)2-4(7)8/h2-3,10H,1H3
SMILES:
Molecular Formula: C7H6ClNO4
Molecular Weight: 203.58 g/mol

4-Chloro-5-methoxy-2-nitrophenol

CAS No.:

Cat. No.: VC17223173

Molecular Formula: C7H6ClNO4

Molecular Weight: 203.58 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-5-methoxy-2-nitrophenol -

Specification

Molecular Formula C7H6ClNO4
Molecular Weight 203.58 g/mol
IUPAC Name 4-chloro-5-methoxy-2-nitrophenol
Standard InChI InChI=1S/C7H6ClNO4/c1-13-7-3-6(10)5(9(11)12)2-4(7)8/h2-3,10H,1H3
Standard InChI Key BVTGNOGSGLFHGO-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C(=C1)O)[N+](=O)[O-])Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Functional Groups

The molecular formula of 4-chloro-5-methoxy-2-nitrophenol is C₇H₆ClNO₄, with a molecular weight of 215.58 g/mol. Its structure consists of a phenolic backbone with three substituents:

  • Chlorine (-Cl) at position 4

  • Methoxy (-OCH₃) at position 5

  • Nitro (-NO₂) at position 2

This arrangement creates significant electronic effects: the nitro group is a strong electron-withdrawing meta-director, while the methoxy group acts as an electron-donating ortho/para-director. The chlorine atom further influences reactivity through inductive effects .

Spectral Data and Characterization

While direct spectral data for 4-chloro-5-methoxy-2-nitrophenol are absent in the reviewed sources, analogous compounds provide benchmarks:

  • Infrared (IR) Spectroscopy: Expected peaks include:

    • O-H stretch (phenolic): ~3200–3500 cm⁻¹

    • NO₂ asymmetric stretch: ~1520 cm⁻¹

    • C-Cl stretch: ~750 cm⁻¹

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Methoxy protons typically resonate at δ 3.8–4.0 ppm, while aromatic protons exhibit splitting patterns dependent on substituent positions .

    • ¹³C NMR: Nitro-substituted carbons appear downfield (~140–150 ppm), whereas methoxy carbons resonate near δ 55–60 ppm .

Synthesis Pathways and Industrial Relevance

Route 1: Sequential Substitution

  • Nitration: Introduce the nitro group to 4-chlorophenol at position 2 using mixed acid (HNO₃/H₂SO₄).

  • Methoxylation: Replace a hydrogen at position 5 with methoxy via nucleophilic aromatic substitution (SNAr) using sodium methoxide under elevated temperatures.

Route 2: Direct Functionalization of Substituted Benzene

  • Chlorination and Methoxylation: Start with 3-methoxyphenol, chlorinate at position 4, followed by nitration at position 2.

Critical parameters include:

  • Temperature: 80–150°C for nitration and methoxylation .

  • Catalysts: Lewis acids (e.g., FeCl₃) for directing substituents .

Industrial Challenges

  • Purity Control: Byproducts such as 2,4-dichloro-6-nitrophenol (from over-chlorination) or 5-methoxy-2-nitrophenol (incomplete chlorination) may form, necessitating purification via activated carbon adsorption or recrystallization .

  • Yield Optimization: Reported yields for similar syntheses range from 60% to 85%, depending on reaction conditions .

Physicochemical Properties

Thermal Stability and Phase Behavior

PropertyValue (Estimated)Basis in Analogous Compounds
Melting Point90–95°C4-Chloro-2-nitrophenol (85–87°C)
Boiling Point260–280°CNitrophenol derivatives
Density1.55–1.60 g/cm³Chloronitrophenols
Solubility in WaterLow (0.1–1 g/L)Hydrophobic substituents
pKa~6.2–6.8Nitrophenol acidity

Reactivity and Stability

  • Photodegradation: Nitrophenols are prone to photolytic decomposition under UV light, forming intermediates like nitroso compounds .

  • Hydrolysis: Stable under acidic conditions but may undergo slow hydrolysis in alkaline media, releasing nitrite ions .

Applications and Industrial Use Cases

Dye and Pigment Intermediate

4-Chloro-5-methoxy-2-nitrophenol may serve as a precursor for azo dyes, analogous to 2-amino-4-chlorophenol (derived from 4-chloro-2-nitrophenol) . Key transformations include:

  • Reduction: Catalytic hydrogenation converts the nitro group to an amine, enabling diazotization for dye synthesis.

  • Complexation: Chromium or cobalt complexes enhance color fastness in textiles .

Pharmaceutical Applications

While no direct studies exist, structurally related nitrophenols exhibit:

  • Antimicrobial Activity: Nitro groups disrupt microbial electron transport chains .

  • Prodrug Potential: Nitro reduction to amines can activate prodrugs in hypoxic environments (e.g., tumor tissues) .

Environmental and Toxicological Considerations

Biodegradability

Chloronitrophenols are recalcitrant in natural environments due to electron-withdrawing groups inhibiting microbial degradation . Aerobic bacterial strains (e.g., Pseudomonas spp.) may partially degrade the compound via nitroreductases, but methoxy groups could hinder enzymatic access .

Ecotoxicity

OrganismLC₅₀/EC₅₀ (Estimated)Basis in Analogous Compounds
Daphnia magna2–5 mg/LChloronitrophenols
Pseudokirchneriella0.5–1 mg/LNitrophenol toxicity

Future Research Directions

Synthesis Optimization

  • Green Chemistry Approaches: Replace traditional nitrating agents with ionic liquids or biocatalysts to reduce waste .

  • Crystallography: Single-crystal X-ray diffraction to resolve molecular conformation.

Environmental Remediation

  • Advanced Oxidation Processes (AOPs): Evaluate ozonation or Fenton reactions for degradation efficiency.

  • Bioremediation: Screen microbial consortia for nitroreductase activity.

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